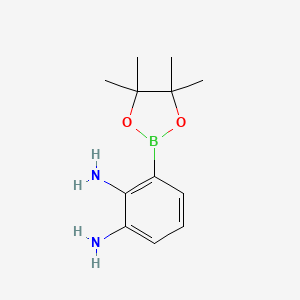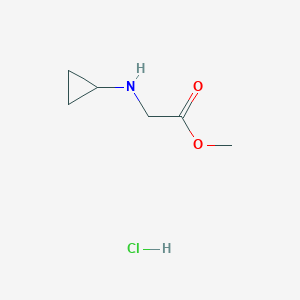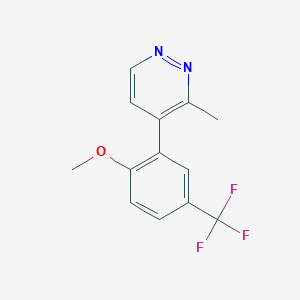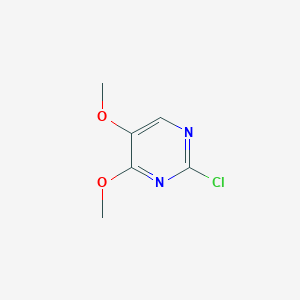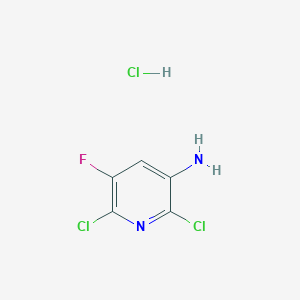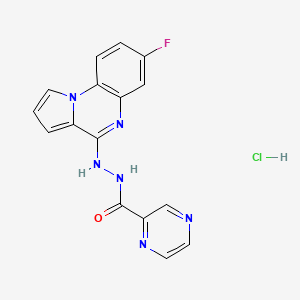
Clorhidrato de SC144
Descripción general
Descripción
SC144 hydrochloride is a first-in-class, orally active gp130 (IL6-beta) inhibitor . It binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, abrogates Stat3 phosphorylation and nuclear translocation, and further inhibits the expression of downstream target genes .
Synthesis Analysis
The synthesis of SC144 hydrochloride involves the reaction of 2-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl)hydrazide with 2-pyrazinecarboxylic acid hydrochloride .Molecular Structure Analysis
The molecular formula of SC144 hydrochloride is C16H11FN6O · HCl . The molecular weight is 358.76 .Chemical Reactions Analysis
SC144 hydrochloride binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, and abrogates Stat3 phosphorylation and nuclear translocation .Physical And Chemical Properties Analysis
SC144 hydrochloride is a white to light brown powder . It is soluble in DMSO to the extent of 5 mg/mL when warmed . It has a molecular weight of 358.76 and its molecular formula is C16H11FN6O · HCl .Aplicaciones Científicas De Investigación
Inhibidor de la glicoproteína 130 (gp130)
El clorhidrato de SC144 es un potente inhibidor de la glicoproteína 130 (gp130). Se une a gp130 y bloquea la fosforilación de STAT3, la translocación nuclear y la expresión de los genes que responden a STAT3 .
Investigación sobre el cáncer
El this compound ha demostrado una notable potencia en un amplio panel de líneas celulares cancerosas de diferentes orígenes tumorales . Inhibe el crecimiento de varias líneas celulares tumorales, independientemente de los niveles de p53 o del receptor hormonal .
Investigación sobre el cáncer de ovario
El this compound se ha utilizado en la investigación del cáncer de ovario. Inhibe el crecimiento de xenotrasplantes de tumores de ovario en ratones .
Investigación sobre el cáncer de páncreas
El this compound se ha utilizado para evaluar el efecto del bazedoxifeno en la viabilidad celular mediada por interleucina (IL-6) en las células de cáncer de páncreas .
Investigación sobre las células precursoras mesenquimales (KMM)
El this compound se ha utilizado para estudiar sus efectos sobre la activación del transductor de señales y activador de la transcripción 3 (STAT3) en las células precursoras mesenquimales (KMM) .
Investigación sobre el transductor de señales de la interleucina 6 (IL-6ST)
El this compound se ha utilizado como un inhibidor del transductor de señales de la interleucina 6 (IL-6ST) en el medio para probar su capacidad de bloquear la migración/invasión inducida por el suero .
Investigación farmacocinética
El this compound se ha seleccionado como un valioso candidato a fármaco dotado de propiedades farmacocinéticas favorables .
Propiedades antiproliferativas
El this compound tiene propiedades antiproliferativas y se ha utilizado en varios modelos de xenotrasplantes in vitro e in vivo .
Mecanismo De Acción
Target of Action
SC144 hydrochloride is a first-in-class, orally active inhibitor of a protein called glycoprotein 130 (gp130), also known as IL6-beta . Gp130 is a signal-transducing receptor component shared by many cytokines, including interleukin-6 (IL-6) and Oncostatin M (OSM). These cytokines play crucial roles in inflammation and cancer progression .
Mode of Action
SC144 hydrochloride binds to gp130, leading to the induction of gp130 phosphorylation at serine 782 (S782) and deglycosylation . This binding and subsequent modifications abrogate the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is activated by gp130 . This process further inhibits the expression of downstream target genes .
Biochemical Pathways
The primary biochemical pathway affected by SC144 hydrochloride is the gp130/STAT3 signaling pathway . By inhibiting this pathway, SC144 hydrochloride disrupts the signaling cascade triggered by gp130 ligands such as IL-6 and OSM . This disruption leads to the downregulation of several proteins regulated by the gp130/STAT3 axis, including Bcl-2, Bcl-XL, survivin, cyclin D1, MMP-7, and gp130 itself .
Pharmacokinetics
It is noted that sc144 hydrochloride is orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
The molecular and cellular effects of SC144 hydrochloride’s action include the induction of apoptosis in human ovarian cancer cells . It also inhibits the growth of several tumor cell lines, independent of p53 or hormone receptor levels, and inhibits the growth of ovarian tumor xenografts in mice .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGGXYXFIICED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917497-70-2 | |
| Record name | 917497-70-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



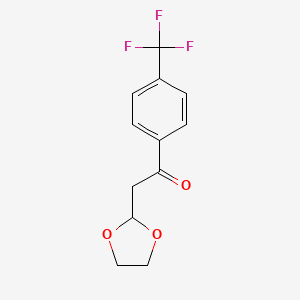

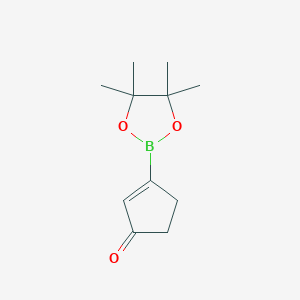
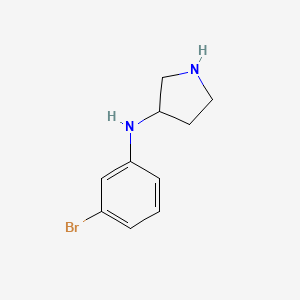
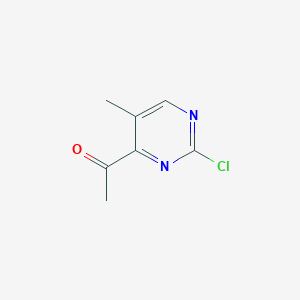
![3-[4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1530429.png)
